5-Chloro-2-(cyanomethyl)pyridine 1-oxide
Description
Properties
IUPAC Name |
2-(5-chloro-1-oxidopyridin-1-ium-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-1-2-7(3-4-9)10(11)5-6/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUGVFRQWCGUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1Cl)[O-])CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Pyridine Derivatives
Pyridine N-oxides are often produced through direct oxidation using peracids, like m-chloroperoxybenzoic acid (mCPBA). Several methods exist for oxidizing pyridine derivatives to form pyridine N-oxides.
1.1 Using Hydrogen Peroxide/Acetic Acid
Picolinic acid can be converted to 4-nitropicolinic acid N-oxide, which is then treated with hydrogen chloride in methanol to yield 4-chloropicolinic acid N-oxide. Isonicotinanilide N-oxide can be prepared from isonicotinic acid via the anilide.
1.2 Using Hydrogen Peroxide/Manganese Tetrakis(2,6-dichlorophenyl)porphyrin
1.3 Using Hydrogen Peroxide/Methyltrioxorhenium (MTO)
1.4 Using Dimethyldioxirane (DMD)
1.5 Using Bis(trimethylsilyl)peroxide (BTSP)
In epoxidation processes, bis(trimethylsilyl)peroxide (BTSP) can replace methyltrioxorhenium (MTO). For instance, reacting methyl isonicotinate and perrhenic acid in \$$CH2Cl2\$$ with BTSP yields the N-oxide.
The use of Caro’s acid (peroxomonosulfuric acid, \$$H2SO5\$$) allows for reactions over a wide pH range and in water. Aminopyridines dissolved in KOH, with slow addition of Caro’s acid at room temperature, produce the corresponding N-oxides.
1.7 Using m-Chloroperoxybenzoic Acid
Pyridine N-oxides are commonly prepared from direct oxidation with peracids, such as m-chloroperoxybenzoic acid (mCPBA).
Ring Transformation of Isoxazoles
5-Cyanomethyl-2-isoxazolines react with a catalytic amount of base, such as 1,5-diazobicyclo[5.4.0]undec-5-ene (DBU), in boiling xylene to form 6-substituted-2-aminopyridine N-oxides.
Preparation from 2-chloro-5-chloromethyl pyridine
2-chloro-5-chloromethyl pyridine can be synthesized through chlorination addition and cyclization. The molar ratio of DMF in the chlorination addition step is 1:0.05-1.7, with a preferred ratio of 1:0.1-0.5. The molar ratio of the intermediate and chlorine feeding is 1:1-1.2, with a preferred ratio of 1:1.05-1.1. The DMF solution from the chlorination addition is added to a reaction flask with stirring, and a solvent (e.g., toluene, chlorobenzene) and cyclization catalyst (e.g., organic bases or hydrogen halide) are added. The mixture is heated, and a chlorination cyclization reagent (e.g., phosphorus oxychloride) is added dropwise. After the reaction, the mixture is cooled, and the product is extracted, neutralized, and washed to obtain 2-chloro-5-chloromethylpyridine, which can be further purified by underpressure distillation.
Reaction with Chlorine-Containing Phosphoric Acid Derivatives
Substituted pyridine 1-oxides can be converted into corresponding substituted 2-chloropyridines by reacting them with chlorophosphoric esters or chlorophosphoramides in the presence of an inert organic solvent and an acid acceptor at temperatures between -20°C and 200°C. N,N-diethyl-dichlorophosphoramide and diisopropylamine in methylene chloride are added dropwise to a solution of 3-methylpyridine 1-oxide in methylene chloride. The mixture stands for 5 hours at room temperature, the solids are filtered off, and the solvent is stripped off in vacuo. Water is added to the residue, a pH of 6 is established using 20% strength sodium hydroxide solution, and the mixture is subjected to steam distillation, maintaining a constant pH of 6 by continuously adding 20% strength sodium hydroxide solution. The distillate is extracted three times using methylene chloride, and the combined extracts are concentrated to obtain a mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(cyanomethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxides with additional functional groups.
Reduction: Conversion to 5-chloro-2-(cyanomethyl)pyridine.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H5ClN2O
- CAS Number : 1706463-17-3
- Molecular Structure : The compound features a pyridine ring with substituents that influence its reactivity and biological activity.
Organic Synthesis
5-Chloro-2-(cyanomethyl)pyridine 1-oxide serves as an important intermediate in the synthesis of more complex organic compounds. Its reactivity allows for various substitution reactions that can yield derivatives with different functional groups.
Table 1: Common Reactions Involving this compound
| Reaction Type | Example Products | Notes |
|---|---|---|
| N-Oxidation | Pyridine N-oxides | Involves oxidation to form N-oxides |
| Substitution | Various functionalized derivatives | Chlorine can be replaced by other groups |
| Reduction | 5-Chloro-2-(cyanomethyl)pyridine | Converts to less oxidized forms |
Biological Research
The compound is being investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies indicate that heterocyclic N-oxides like this compound may exhibit significant therapeutic effects.
Case Study: Anticancer Activity
Research has shown that certain derivatives of pyridine N-oxides possess anticancer properties, making them candidates for drug development. The cyanomethyl group enhances binding affinity to biological targets, which is crucial for efficacy in therapeutic applications .
Pharmaceutical Development
Due to its ability to interact with various biomolecules, this compound is explored for its potential as a pharmacological agent. Its derivatives are being synthesized and tested for various pharmacological activities.
Table 2: Potential Pharmacological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against certain bacteria | |
| Anticancer | Inhibits cancer cell proliferation | |
| Anti-inflammatory | Reduces inflammation in models | Ongoing research |
Agrochemical Applications
The compound is also utilized in the production of agrochemicals. Its derivatives can serve as precursors for insecticides and herbicides due to their biological activity against pests .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The cyanomethyl group and the oxide group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine 1-oxide: Similar structure but with a methyl group instead of a cyanomethyl group.
5-Chloro-2-methylpyridine: Lacks the oxide group at the 1st position.
2-Cyanomethylpyridine: Lacks the chlorine atom at the 5th position.
Uniqueness
5-Chloro-2-(cyanomethyl)pyridine 1-oxide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Biological Activity
5-Chloro-2-(cyanomethyl)pyridine 1-oxide is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1706463-17-3
- Molecular Formula : C7H6ClN3O
The compound has been noted for its interactions with various biological targets, particularly in the context of cancer therapy and antiviral activity.
Antiviral Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antiviral properties. For instance, studies have shown that related compounds can inhibit herpes virus replication in primary rabbit kidney cells, demonstrating comparable efficacy to established antiviral agents like ara-A (Adenosine) .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in DNA damage response pathways. The compound has been shown to inhibit Ataxia Telangiectasia Mutated (ATM) kinase, leading to enhanced sensitivity to DNA-damaging agents in cancer models . This inhibition prevents the phosphorylation and activation of ATM kinase, crucial for cellular repair mechanisms.
Cellular Effects
This compound influences several cellular processes:
- Cell Signaling : It modulates signaling pathways that are critical for cell survival and proliferation.
- Gene Expression : The compound affects the expression of genes involved in apoptosis and cell cycle regulation.
- Metabolic Pathways : It alters metabolic flux, particularly in pathways associated with DNA repair and apoptosis .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary significantly with dosage:
- Low Doses : Potentiation of the efficacy of existing chemotherapeutics like irinotecan and olaparib.
- High Doses : Induction of cytotoxic effects leading to increased apoptosis in tumor cells .
Transport and Distribution
The pharmacokinetics of this compound suggest good permeability across cellular membranes, as indicated by its transport characteristics in MDCK cells overexpressing MDR1. This property is essential for its distribution within tissues and its overall bioavailability .
Anticancer Applications
In preclinical studies, this compound has shown promise as an adjunct therapy in combination with conventional chemotherapeutics. For example, it has been tested in xenograft models where it enhanced the anticancer effects of DNA-damaging agents .
Antiviral Research
In a notable study, compounds structurally related to this compound were evaluated for their ability to inhibit herpes simplex virus (HSV). Results indicated significant antiviral activity without affecting host cell viability, suggesting a selective action against viral replication .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-chloro-2-(cyanomethyl)pyridine 1-oxide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via alkylation or nucleophilic substitution of pyridine 1-oxide derivatives. For example, pyridine 1-oxide reacts with alkylating agents like phenylpropiolonitrile in ethylene chloride under reflux, yielding rearranged 3-alkylated products . Optimization involves controlling temperature (e.g., 80°C for overnight reactions), solvent selection (e.g., n-BuOH for solubility), and stoichiometric ratios of reagents like N-methylpiperazine . Purification via flash chromatography (silica gel, gradient elution) is critical to isolate high-purity products .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyridine ring.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to assess purity, especially when synthesizing derivatives for pharmaceutical applications (e.g., Edoxaban impurities) .
- ATR-IR to identify functional groups like the cyanomethyl moiety and N-oxide .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use local exhaust ventilation and closed systems to minimize inhalation exposure, as pyridine N-oxides are known respiratory irritants .
- Wear nitrile gloves and protective clothing to prevent skin contact, which may cause irritation .
- Store in tightly sealed containers in a cool, dry environment away from oxidizing agents (e.g., peroxides) and moisture to prevent degradation .
Advanced Research Questions
Q. How does the electronic structure of the N-oxide group influence the reactivity of this compound in alkylation or substitution reactions?
- Methodological Answer : The N-oxide group enhances electrophilicity at specific ring positions. For example, in reactions with phenylpropiolonitrile, the 3-position becomes activated, leading to rearranged alkylation products. Mechanistic studies (e.g., DFT calculations) can map charge distribution, while single-crystal X-ray analysis confirms regioselectivity . Contrast this with non-oxidized pyridines, where alkylation typically occurs at the 2-position .
Q. What are the potential biological applications of derivatives of this compound, and how can their activity be validated?
- Methodological Answer : The compound is a key intermediate in synthesizing pharmaceuticals, such as Fosnetupitant (an antiemetic). To validate activity:
- Conduct in vitro binding assays (e.g., for kinase inhibition using CDK2 or PCNA targets) .
- Use SAR studies to modify the cyanomethyl or chloro substituents and assess changes in potency .
Q. How can researchers resolve contradictions in reported reactivity data for pyridine N-oxide derivatives under varying reaction conditions?
- Methodological Answer : Contradictions often arise from solvent polarity, temperature, or catalyst presence. For example, in ethylene chloride, pyridine 1-oxide undergoes 3-alkylation, whereas polar aprotic solvents may favor 2-substitution. Systematic kinetic studies (e.g., monitoring reaction progress via LC-MS) and controlled variable experiments are essential to identify dominant pathways .
Q. What degradation pathways are observed for this compound under oxidative or hydrolytic conditions?
- Methodological Answer :
- Oxidative degradation : The N-oxide group may further oxidize to form nitro derivatives, especially in the presence of strong oxidizers like chlorates .
- Hydrolytic degradation : The cyanomethyl group can hydrolyze to a carboxylic acid under acidic or basic conditions. Monitor via pH-controlled stability studies and characterize by NMR .
Q. How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?
- Methodological Answer :
- Use density functional theory (DFT) to predict electron density maps and identify reactive sites.
- Perform molecular dynamics (MD) simulations to assess binding affinity to biological targets (e.g., COX-2 for anti-inflammatory applications) .
- Validate predictions with in vitro assays and compare with experimental data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
